4-(2-Biphenyl)-1-butene

Description

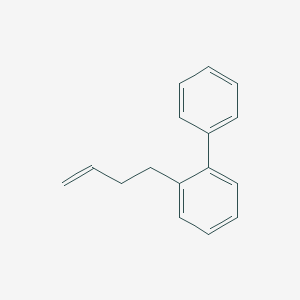

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-but-3-enyl-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h2,4-8,10-13H,1,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTSUPCKXFUGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602942 | |

| Record name | 2-(But-3-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157581-09-4 | |

| Record name | 2-(But-3-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Biphenyl and Alkene Chemistry Research

The scientific interest in 4-(2-Biphenyl)-1-butene is best understood by considering the rich chemistries of its two core components: the biphenyl (B1667301) unit and the terminal alkene.

The biphenyl scaffold is a cornerstone in various chemical disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry. Current time information in Bangalore, IN.pnas.org Biphenyl derivatives are present in numerous biologically active natural products and pharmaceutical agents. pnas.org A key feature of substituted biphenyls is the potential for atropisomerism, a type of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings. Current time information in Bangalore, IN. This property is of immense importance in asymmetric catalysis, where chiral ligands based on biphenyl backbones are used to induce stereoselectivity in chemical reactions. pnas.org The synthesis of biphenyl derivatives is a mature field, with numerous cross-coupling reactions like the Suzuki-Miyaura, Ullmann, and Negishi reactions being standard methods. pnas.orgbohrium.com

On the other hand, alkenes are fundamental building blocks in organic synthesis, serving as versatile precursors for a vast array of functional groups. The terminal double bond in this compound is a reactive handle for numerous transformations. msu.edu Key reactions include hydrogenation, hydroamination, hydroalkoxylation, and various carbon-carbon bond-forming reactions. rsc.org The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is a central theme in alkene chemistry, often controlled by the choice of catalyst and reaction conditions. fluorochem.co.uk Furthermore, the development of asymmetric versions of these reactions is a major focus of contemporary research, enabling the synthesis of chiral molecules with high enantiomeric purity. pnas.orgrsc.org

Significance in Contemporary Organic Synthesis

The combination of the biphenyl (B1667301) and terminal alkene functionalities in 4-(2-Biphenyl)-1-butene makes it a valuable substrate and building block in modern organic synthesis. Its significance lies in its potential to participate in a variety of catalytic transformations that can lead to the construction of complex and often chiral molecules.

Research has shown that related structures, such as 4-phenyl-1-butene (B1585249), can participate in sophisticated cascade reactions. For instance, in a cascade [4+2] annulation reaction, 4-phenyl-1-butene was shown to react, albeit in low yield, to form complex polycyclic structures. acs.org This highlights the potential of the butene chain in this compound to act as a reactive component in cycloadditions.

Moreover, the terminal alkene is a prime substrate for various hydrofunctionalization reactions. These reactions, which involve the addition of an H-X bond across the double bond, are powerful tools for introducing new functional groups. The field of asymmetric hydrofunctionalization is particularly relevant. For example, the use of chiral catalysts can, in principle, transform this compound into a variety of chiral products, such as alcohols, amines, or ethers, with the newly formed stereocenter's configuration controlled by the catalyst.

The biphenyl group itself can influence the reactivity of the alkene. The steric bulk of the ortho-substituted biphenyl moiety can direct the approach of reagents and catalysts, potentially influencing the regioselectivity and stereoselectivity of reactions at the double bond. Furthermore, the biphenyl unit can be a site for further functionalization, allowing for the late-stage modification of molecules derived from this compound.

Below is a table summarizing key properties of this compound and a related compound for comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Potential Synthetic Applications |

| This compound | C₁₆H₁₆ | 208.30 | Biphenyl group at the 4-position of a terminal alkene | Substrate for asymmetric hydrofunctionalization, cycloadditions, and synthesis of chiral ligands. |

| 4-Phenyl-1-butene | C₁₀H₁₂ | 132.20 | Phenyl group at the 4-position of a terminal alkene | Monomer for polymerization, reactant in hydrochlorination and dehydrocyclization reactions. researchgate.net |

Overview of Research Trajectories for Biphenyl Substituted Alkenes

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Several methods, including the Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings, have been successfully employed for the synthesis of biphenyl and alkenyl-substituted aromatic compounds. nih.govasianpubs.org

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocols for Biphenyl Alkene Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biphenyls and their derivatives. musechem.comacs.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. musechem.com For the synthesis of a biphenyl alkene derivative like this compound, a typical approach would involve the coupling of a boronic acid or ester derivative of one aromatic ring with a halide or triflate of the other, where one of the coupling partners also contains the butenyl moiety.

The general catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com The reaction is known for its high functional group tolerance and the use of commercially available and stable organoboron reagents. scispace.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Aryl Halide/Triflate | Aryl/Vinyl Boronic Acid or Ester | Palladium Complex | Carbonate/Phosphine (B1218219) | THF/DMF | Biphenyl/Vinylarene |

Table 1: Generalized Suzuki-Miyaura Cross-Coupling Reaction. This table illustrates the general components for a Suzuki-Miyaura cross-coupling reaction. The specific reactants and conditions would be chosen based on the desired biphenyl alkene derivative.

Recent advancements have focused on the development of highly active palladium catalysts, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can facilitate the coupling of less reactive aryl chlorides. musechem.comwikipedia.org The use of these advanced catalyst systems can lead to higher yields and milder reaction conditions. scispace.com

Stille Cross-Coupling Approaches in Biphenyl-Alkene Synthesis

The Stille cross-coupling reaction provides an alternative method for the synthesis of biphenyl-alkene structures, utilizing organotin reagents. rsc.org A key advantage of the Stille reaction is the tolerance of organotin compounds to a wide variety of functional groups. rsc.org However, the toxicity and the difficulty in removing tin byproducts are notable drawbacks. rsc.org

The mechanism of the Stille coupling is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. rsc.org In the context of synthesizing a biphenyl-alkene, one would couple an organostannane derivative of one aromatic ring with a halide or triflate of the other, with the butenyl group pre-installed on one of the coupling partners.

| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Product |

| Aryl/Vinyl Halide or Triflate | Organostannane | Palladium Complex | - | Toluene/THF | Biphenyl/Vinylarene |

Table 2: Generalized Stille Cross-Coupling Reaction. This table outlines the typical components for a Stille cross-coupling reaction.

Negishi Cross-Coupling Implementations for Biphenyl Derivatives

The Negishi cross-coupling reaction employs organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts. wikipedia.orgorganic-chemistry.org This increased reactivity allows for the coupling of a broader range of substrates, including sp3-hybridized carbons, and can often proceed under milder conditions. wikipedia.orgnih.gov The synthesis of biphenyl derivatives through Negishi coupling is a well-established and efficient method. researchgate.netrsc.org

For the synthesis of a biphenyl-alkene, an arylzinc reagent would be coupled with an aryl halide or triflate, with the butenyl substituent present on one of the reactants. rsc.org Both palladium and nickel catalysts are effective for Negishi couplings, with nickel catalysts often being preferred for their lower cost and ability to couple less reactive aryl chlorides. rsc.orgwikipedia.org The generation of the required organozinc reagents can be achieved through various methods, including the direct insertion of zinc into organic halides or by transmetalation from organolithium or organomagnesium compounds. uni-muenchen.denih.gov

The catalytic cycle involves the oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. numberanalytics.comyoutube.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| Aryl/Vinyl Halide or Triflate | Organozinc Reagent | Palladium or Nickel Complex | THF/DMF | Biphenyl/Vinylarene |

Table 3: Generalized Negishi Cross-Coupling Reaction. This table shows the fundamental components for a Negishi cross-coupling reaction.

Hiyama Cross-Coupling Variations in Biphenyl-Alkene Formation

The Hiyama cross-coupling utilizes organosilicon reagents in the presence of a palladium or nickel catalyst and a fluoride (B91410) or base activator. synarchive.comorganic-chemistry.org Organosilanes are attractive coupling partners due to their low toxicity, stability, and ease of handling. organic-chemistry.org The reaction is a powerful tool for the formation of carbon-carbon bonds, including the synthesis of biphenyls and styrenes. sioc-journal.cncore.ac.uk

The synthesis of biphenyl-alkenes via Hiyama coupling would involve the reaction of an arylsilane with an aryl halide, where one of the partners bears the alkene functionality. A crucial aspect of the Hiyama coupling is the activation of the carbon-silicon bond, which is typically achieved using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) or a base. nih.govyoutube.com Recent developments have also explored fluoride-free conditions. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Activator | Solvent | Product |

| Aryl/Vinyl Halide or Triflate | Organosilane | Palladium/Nickel Complex | Fluoride Source/Base | THF/Toluene | Biphenyl/Vinylarene |

Table 4: Generalized Hiyama Cross-Coupling Reaction. This table summarizes the key components for a Hiyama cross-coupling reaction. Rhodium-catalyzed versions of the Hiyama coupling have also been developed for the synthesis of biphenyl-2-carbonitriles. acs.orgnih.gov

Design and Evaluation of Ligand Effects in Cross-Coupling for Biphenyl Alkene Scaffolds

The choice of ligand is critical for the success and efficiency of transition metal-catalyzed cross-coupling reactions. acs.org Ligands play a crucial role in stabilizing the metal center, influencing the rate of oxidative addition and reductive elimination, and preventing the formation of undesired byproducts. wikipedia.org

For the synthesis of biphenyl alkene scaffolds, various classes of ligands have been employed. Phosphine ligands, particularly bulky and electron-rich biarylphosphines like SPhos and XPhos, have demonstrated high activity in Suzuki-Miyaura couplings, enabling the use of less reactive aryl chlorides and allowing for reactions to be performed at room temperature. scispace.comacs.org

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. wikipedia.orgbeilstein-journals.org Their strong σ-donating ability and steric bulk can lead to highly active and stable catalysts. beilstein-journals.org Chiral NHC ligands have also been developed for asymmetric catalysis. acs.orgbeilstein-journals.org The use of NHC ligands bearing polyethylene (B3416737) glycol chains has been shown to be effective in Suzuki-Miyaura coupling and borylation reactions of aryl chlorides. nih.gov

The systematic evaluation of different ligands allows for the optimization of reaction conditions, leading to higher yields, lower catalyst loadings, and broader substrate scope in the synthesis of biphenyl alkene derivatives.

| Ligand Type | Key Features | Application in Biphenyl Synthesis |

| Triarylphosphines (e.g., PPh3) | Early generation, moderate activity. libretexts.org | Foundational in early cross-coupling development. musechem.com |

| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | High activity, enables use of aryl chlorides. acs.org | Suzuki-Miyaura coupling of challenging substrates. acs.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, high stability. beilstein-journals.org | Suzuki-Miyaura and other cross-coupling reactions. beilstein-journals.orgresearchgate.net |

Table 5: Common Ligand Types in Cross-Coupling Reactions for Biphenyl Synthesis. This table provides a comparison of different ligand classes used in the synthesis of biphenyl scaffolds.

Olefin Metathesis Reactions in the Synthesis of Biphenyl-Alkenes

Olefin metathesis has become a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. Ring-closing metathesis (RCM) is particularly useful for the synthesis of cyclic structures, including those containing biphenyl moieties.

For instance, biphenyl derivatives bearing terminal alkene substituents at the 2,2',6,6'-positions can undergo a double ring-closing metathesis to form "double winding vine-shaped" biphenyls. chemrxiv.orgchemrxiv.org Similarly, a single RCM can be used to create a "winding vine-shaped" biphenyl, where a hydrocarbon chain straps the two phenyl rings together. researchgate.net These reactions are typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. chemrxiv.org The resulting cyclic structures exhibit unique molecular asymmetry. researchgate.netchemistryviews.org

While not a direct method for synthesizing this compound itself, olefin metathesis represents an important strategy for constructing more complex, constrained biphenyl-alkene architectures.

Ring-Closing Metathesis (RCM) Approaches for Cyclic Biphenyl-Alkenes

Ring-closing metathesis (RCM) is a powerful and versatile tool in organic synthesis for the formation of unsaturated rings. masterorganicchemistry.com This intramolecular reaction involves the metathesis of a diene to form a cycloalkene and a small volatile byproduct, typically ethylene (B1197577), which drives the reaction to completion. ethernet.edu.et RCM has proven effective in synthesizing a wide array of ring sizes, from 5- to 30-membered rings and even larger macroheterocycles. masterorganicchemistry.comethernet.edu.et The reaction is catalyzed by metal complexes, most notably those based on ruthenium, such as Grubbs catalysts. masterorganicchemistry.com

The mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. ethernet.edu.et The catalyst's alkylidene moiety undergoes a [2+2] cycloaddition with one of the terminal alkenes of the substrate. Subsequent cycloelimination can either regenerate the starting materials in a nonproductive pathway or form a new catalytic species and the desired cyclic product in a productive pathway. masterorganicchemistry.com

The application of RCM extends to the synthesis of complex cyclic structures containing biphenyl moieties. For instance, the RCM of 2,2'-divinylbiphenyl can be utilized to form phenanthrene (B1679779) derivatives. nih.gov This transformation highlights the utility of RCM in creating fused aromatic systems. Furthermore, RCM has been successfully applied to substrates containing heteroatoms, allowing for the synthesis of a variety of heterocycles. masterorganicchemistry.com For example, RCM has been used to synthesize cyclic phosphazenes from terminal alkene-derived precursors, demonstrating the functional group tolerance of modern metathesis catalysts. cdnsciencepub.com The stereoselectivity (E/Z) of the resulting cycloalkene is often dependent on the ring strain and the catalyst system employed. ethernet.edu.etbeilstein-journals.org

Table 1: Examples of RCM in the Synthesis of Cyclic Structures

| Substrate Type | Catalyst Generation | Product Ring Size | Key Features |

| Diene with β-turn peptide | First-generation Grubbs | Macrocycle | High diastereoselectivity due to substrate pre-organization. masterorganicchemistry.com |

| Allyloxy-derived cyclophosphazenes | First-generation Grubbs | 7-membered spirocycles | Selective formation of cis-isomers. cdnsciencepub.com |

| Homoallyloxy-derived cyclophosphazenes | Second-generation Grubbs | 11-membered diansa compounds | Formation of both monomeric and dimeric products. cdnsciencepub.com |

| Diene precursor to Epothilone C | Tungsten-based alkylidene | Macrocycle | High Z-selectivity (up to 97%). beilstein-journals.org |

Cross-Metathesis (CM) Applications in Preparing this compound Analogues

Cross-metathesis (CM) is an intermolecular olefin metathesis reaction that allows for the "swapping" of substituents between two different alkenes. nih.gov This methodology is particularly useful for the synthesis of terminal alkenes, such as analogues of this compound. A specific and industrially significant type of CM is ethenolysis, where an internal olefin is reacted with ethylene to produce two smaller terminal alkenes. libretexts.org This process is highly valuable due to the low cost of ethylene and the utility of the resulting α-olefins in subsequent reactions like polymerization. libretexts.org

The Shell higher olefin process (SHOP) is a large-scale industrial application of ethenolysis that converts internal olefins into more valuable α-olefins using catalysts such as rhenium(VII) oxide on alumina. libretexts.org In a laboratory setting, well-defined ruthenium catalysts, like the Grubbs series, are often employed for their high activity and functional group tolerance. cdnsciencepub.com

For the preparation of biphenyl-alkene analogues, CM can be employed by reacting a suitable biphenyl-containing internal alkene with an excess of a simple alkene, like ethylene, to generate the desired terminal alkene. The reaction equilibrium is driven forward by the use of excess ethylene. tandfonline.com The efficiency of CM can be influenced by factors such as the steric and electronic properties of the alkene substrates and the choice of catalyst. For instance, kinetically controlled Z-selective CM can be achieved with specific cyclometalated ruthenium catalysts. acs.org However, the reverse reaction, ethenolysis, can also be a competing process. acs.org The development of catalysts with improved stability and selectivity continues to expand the scope of CM for the synthesis of complex molecules. wikipedia.org

Acyclic Diene Metathesis (ADMET) Polymerization Relevance for Biphenyl-Containing Polymers

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization that utilizes the principles of olefin metathesis to synthesize unsaturated polymers and copolymers. This technique is particularly relevant for creating polymers containing biphenyl units within their backbone, leading to materials with unique thermal and mechanical properties. researchgate.net The process involves the metathesis of α,ω-dienes, with the removal of a small volatile molecule like ethylene driving the polymerization forward. researchgate.net

The synthesis of all-hydrocarbon main-chain thermotropic liquid crystalline polymers, specifically poly(1,1′-biphenylene-4,4′-alkenediyl)s, has been successfully achieved through ADMET polymerization of 4,4′-bis(alkenylene)1,1′-biphenyls. researchgate.net These unsaturated polymers can be subsequently hydrogenated to yield their saturated counterparts. researchgate.net The resulting polymers have been shown to exhibit liquid crystallinity, forming smectic phases in their molten state. researchgate.net

Furthermore, ADMET has been employed to polymerize bio-based biphenyl compounds derived from natural sources like vanillin (B372448) and eugenol. nih.gov After chemical modification to introduce terminal diene functionalities, these monomers undergo ADMET polymerization to produce polymers with good thermal stability. For example, a polymer derived from a divinyl compound of divanillin exhibited a high glass transition temperature (Tg) of around 160 °C and was thermally stable up to 380 °C. nih.gov The choice of catalyst is critical, with both Schrock-type molybdenum and Grubbs-type ruthenium catalysts being effective for producing high molecular weight, defect-free poly(arylene vinylene)s. researchgate.net Recent developments have also focused on the synthesis of bio-based aliphatic polyesters through ADMET, demonstrating the versatility of this method in creating chemically recyclable polymers from renewable resources. researchgate.net

Catalyst Systems and Performance in Olefin Metathesis for Biphenyl-Alkene Formation

The success of olefin metathesis reactions, including those for forming biphenyl-alkenes, is heavily reliant on the catalyst system. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs series, have become central to this field due to their high activity, stability, and broad functional group tolerance. cdnsciencepub.comtandfonline.com

The evolution of Grubbs catalysts has led to several "generations," each with improved characteristics:

First-generation Grubbs catalysts , such as [RuCl2(PCy3)2(=CHPh)], were groundbreaking but have been largely superseded. mdpi.com

Second-generation Grubbs catalysts , which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit significantly higher activity and are effective for a wider range of transformations, including the RCM of sterically demanding substrates. ethernet.edu.etmdpi.com

Third-generation Grubbs catalysts offer further improvements in stability and reactivity. mdpi.com

Hoveyda-Grubbs catalysts are a subclass that features a chelating isopropoxybenzylidene ligand, which imparts greater stability and allows for catalyst recovery and reuse in some cases. The performance of these catalysts can be fine-tuned by modifying the electronic and steric properties of the NHC ligands. nsf.govnih.gov For instance, ruthenium complexes with syn-oriented phenyl groups on the NHC backbone have shown exceptional performance in the RCM of hindered olefins. nih.gov

The choice of catalyst is crucial for achieving high yields and desired stereoselectivity. For example, in macrocyclizations, certain catalysts can influence the E/Z ratio of the resulting alkene. nsf.gov While many Grubbs-type catalysts initiate at room temperature, some reactions involving sterically hindered alkenes may require more specialized catalysts or higher temperatures to achieve optimal conversion. wikipedia.org The development of light-activated ruthenium catalysts has also introduced temporal control over metathesis reactions.

Table 2: Comparison of Ruthenium Catalyst Generations for Olefin Metathesis

| Catalyst Generation | Key Ligands | General Characteristics | Typical Applications |

| First Generation | Tricyclohexylphosphine (PCy3) | Good functional group tolerance, moderate activity. cdnsciencepub.com | RCM of simple dienes, ROMP. |

| Second Generation | N-Heterocyclic Carbene (NHC), PCy3 | High activity, greater stability, broader substrate scope. ethernet.edu.etcdnsciencepub.com | RCM of hindered substrates, cross-metathesis. |

| Hoveyda-Grubbs Type | Chelating isopropoxybenzylidene, NHC | High stability, potential for recovery, often used for initiating at room temperature. wikipedia.org | General metathesis, reactions requiring high stability. wikipedia.org |

| CAAC Ligand Type | Cyclic (Alkyl)(Amino)Carbene | High stability, particularly in the presence of ethylene. wikipedia.org | Macrocyclizations, reactions prone to ethylene generation. wikipedia.org |

Radical-Mediated and Cycloaddition Reactions

Beyond metathesis, radical and cycloaddition reactions offer alternative pathways for the synthesis and functionalization of biphenyl-alkenes. These methods can provide unique reactivity and access to complex molecular architectures not easily obtained through other means.

Radical additions to alkenes, including biphenyl-alkenes which can be viewed as substituted styrenes, are a fundamental class of reactions. The mechanism typically involves three stages: initiation, propagation, and termination. Initiation can be achieved thermally, photochemically, or using a radical initiator like a peroxide.

In the propagation step, a radical species adds to the alkene's double bond. For a molecule like this compound, the addition of a radical (X•) would preferentially occur at the terminal carbon, forming the more stable secondary benzylic radical. This regioselectivity is analogous to the anti-Markovnikov addition observed in the radical addition of HBr to alkenes.

The thiol-ene reaction is a prominent example of a radical addition, proceeding via a free-radical mechanism to form a thioether. This "click" reaction is known for its high efficiency and can be initiated by light or radical initiators. The mechanism involves the formation of a thiyl radical which propagates by adding to the alkene.

Biphenylene (B1199973), a polycyclic aromatic hydrocarbon with a strained central four-membered ring, serves as a unique substrate in cycloaddition reactions. Its strained sp2 C-C bond has a significantly lower bond dissociation energy than that of biphenyl, making it susceptible to cleavage by transition metal complexes. This reactivity has been exploited in various formal cycloaddition reactions with alkenes.

One notable example is the iridium-catalyzed formal [4+1] cycloaddition of biphenylenes with alkenes, which yields 9,9-disubstituted fluorenes. Mechanistic studies, supported by DFT calculations, suggest a pathway involving C-C bond cleavage, alkene insertion, β-hydride elimination, and intramolecular insertion. This [4+1] pathway often proceeds in preference to the more conventional [4+2] cycloaddition.

Formal [4+2] cycloadditions, or Diels-Alder reactions, involving biphenylene derivatives have also been reported. While the Diels-Alder reaction of biphenyl itself with a dienophile requires high activation energy, strained biphenyl units can be more reactive. For instance, a strained biphenyl group within a larger cyclic structure has been shown to undergo an intramolecular Diels-Alder reaction. Furthermore, biphenylene-based polyarenes can undergo site-selective [4+2] cycloadditions with semiconductor surfaces, acting as the diene component.

Other cycloaddition pathways include [2+2] and [2+2+2] cycloadditions, which are among the primary methods for synthesizing biphenylene itself. These reactions highlight the rich and varied reactivity of the biphenylene core in constructing complex polycyclic systems.

Table 3: Types of Formal Cycloaddition Reactions Involving Biphenylene

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Formal [4+1] | Biphenylene, Alkene | Iridium complex | 9,9-Disubstituted Fluorene | |

| Formal [4+2] (Diels-Alder) | Biphenylene, Alkyne | Iridium complex | Substituted Phenanthrene | |

| Formal [4+2] (Diels-Alder) | Biphenylene-based polyarene, Ge(001):H surface | Surface-mediated | Surface-grafted polyarene | |

| Formal [2+2] | Aryne intermediate | Surface-catalyzed (Ag(111)) | Polycyclic Oligoacene (POA) |

Dearomatization Strategies for Biphenyl Derivatives Incorporating Alkene Moieties

The dearomatization of aromatic compounds is a powerful strategy for the synthesis of three-dimensional molecules from simple, flat aromatic precursors. In the context of biphenyl derivatives that also contain alkene functionalities, these strategies open up avenues to complex polycyclic structures. Radical-mediated dearomatization, in particular, has emerged as a significant method for transforming readily available aromatic compounds into valuable, three-dimensional molecular frameworks.

Recent research has highlighted several approaches to the dearomatization of biphenyl systems. Electrochemical methods, for instance, can be employed to generate radical cations from electron-rich arene derivatives. These reactive intermediates can then be trapped by a tethered nucleophilic side chain, such as an alkene, to form new cyclic structures. The use of specific solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to be crucial in stabilizing the electrochemically generated radical and radical cation intermediates, facilitating the desired transformation.

Photoredox catalysis offers another avenue for the dearomatization of biphenyl derivatives. Visible-light-mediated transformations can initiate radical cyclization cascades, leading to the formation of spirocyclic compounds. These reactions often proceed under mild conditions and exhibit high functional group tolerance. For example, photoredox-catalyzed dearomatization can be used to construct azaspirocyclic hexadienones from biphenyl precursors.

These dearomatization strategies are significant as they allow for the conversion of simple biphenyl derivatives with alkene moieties into more complex, sp³-rich architectures. The ability to control the regioselectivity and stereoselectivity of these reactions is a key area of ongoing research, with the potential to unlock new classes of compounds with interesting biological and material properties.

Emerging Synthetic Pathways for Biphenyl-Substituted Butenes

The synthesis of biphenyl-substituted butenes, such as this compound, relies on the strategic formation of both the biphenyl core and the butenyl side chain. Several emerging catalytic methods have proven effective for constructing these types of molecules with high efficiency and selectivity.

One of the most powerful and versatile methods for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. gre.ac.ukorgsyn.orgrug.nlresearchgate.netresearchgate.net This palladium-catalyzed reaction involves the coupling of an aryl boronic acid or ester with an aryl halide. For the synthesis of this compound, this could involve the reaction of 2-bromobiphenyl (B48390) with a butenylboronic acid derivative or, conversely, the coupling of a (butenyl)phenylboronic acid with a 2-halobiphenyl. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Grignard reaction provides another classical yet continually evolving pathway for the formation of carbon-carbon bonds. arabjchem.orglibretexts.orgadichemistry.comchemguide.co.uk A potential route to this compound could involve the preparation of a 2-biphenylmagnesium halide (a Grignard reagent) and its subsequent reaction with an appropriate electrophile, such as a 4-halo-1-butene. Alternatively, a butenyl Grignard reagent could be coupled with a 2-halobiphenyl. Careful control of reaction conditions is necessary to avoid side reactions, such as homo-coupling of the Grignard reagent. libretexts.org

More recently, palladium-catalyzed reactions that proceed via palladacycle intermediates have been developed for the synthesis of substituted biphenyls. sci-hub.stresearchgate.net These methods can create biphenyl structures containing functionalized alkyl chains in a one-pot reaction from iodoarenes and allylic alcohols, with norbornene acting as a transient mediator. sci-hub.stresearchgate.net This approach could potentially be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Furthermore, the direct alkylation of biphenyl with butene using solid acid catalysts like zeolites has been explored. google.com While this method can produce alkylated biphenyls, it often yields a mixture of isomers and may lack the precise regioselectivity required for the synthesis of a specific isomer like this compound. google.com

These emerging synthetic pathways offer a toolbox for the construction of biphenyl-substituted butenes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Detailed Mechanistic Pathways of Cross-Coupling Reactions (Oxidative Addition, Transmetalation, Reductive Elimination)

Cross-coupling reactions are fundamental to the formation of the biphenyl core structure. libretexts.org These reactions, often catalyzed by transition metals like palladium, typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govwildlife-biodiversity.com

Oxidative Addition: The catalytic cycle generally initiates with the oxidative addition of an aryl halide to a low-valent metal center, such as Pd(0). libretexts.orgnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic complex where the metal has been oxidized, for instance, to Pd(II). libretexts.org The rate and success of this step can be influenced by the nature of the halide and the electronic properties of the ligand on the metal catalyst. acs.orgnih.gov For example, electron-rich aryl iodides have been observed to add faster to a gold(I) center than electron-poor substrates. acs.org

Transmetalation: Following oxidative addition, a transmetalation step occurs where an organometallic reagent (e.g., an organozinc, organoboron, or organotin compound) transfers its organic group to the metal center, displacing the halide. libretexts.orgnih.gov In the context of synthesizing biphenyl derivatives, this would involve the transfer of a second aryl group to the Pd(II) complex. nih.gov The choice of the organometallic reagent is critical; for instance, in a gold-mediated Negishi-type coupling, 4-tolylZnCl was found to be a highly effective reagent. acs.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple and are expelled as the final biphenyl product. libretexts.org This process regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. nih.gov For this to occur, the ligands must typically be in a cis position relative to each other. libretexts.org The rate of reductive elimination can be influenced by the steric bulk of the ligands, with bulkier ligands often promoting this step. nih.gov

A generic palladium-catalyzed cross-coupling cycle is illustrated below:

Initiation: A Pd(0) catalyst is generated from a precatalyst.

Oxidative Addition: The Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex.

Transmetalation: The Pd(II) complex reacts with an organometallic reagent (Ar'-M) to form a di-aryl Pd(II) complex.

Isomerization (if necessary): The ligands rearrange to a cis conformation.

Reductive Elimination: The di-aryl Pd(II) complex eliminates the biphenyl product (Ar-Ar'), regenerating the Pd(0) catalyst. libretexts.org

| Step | Description | Key Factors |

| Oxidative Addition | The metal center's oxidation state increases by two as it inserts into the aryl-halide bond. libretexts.org | Nature of the halide, electronic properties of the ligand and aryl group. acs.orgnih.gov |

| Transmetalation | An organic group is transferred from one metal to another. libretexts.orgnih.gov | Choice of organometallic reagent (e.g., organozinc, organoboron). acs.org |

| Reductive Elimination | Two organic groups are eliminated from the metal center to form a new C-C bond, and the metal's oxidation state decreases by two. libretexts.org | Ligand sterics, cis-orientation of the organic groups. libretexts.orgnih.gov |

Reaction Coordinate Analysis in Lewis Acid-Catalyzed Transformations Relevant to Biphenyl-Alkenes

Lewis acid catalysis plays a significant role in various organic transformations, including those involving biphenyl-alkenes. researchgate.netresearchgate.net Computational studies, particularly reaction coordinate analysis, have provided deep insights into the mechanisms of these reactions. nih.gov

Lewis acids can be broadly classified as σ-electrophilic or π-electrophilic. researchgate.net Main group Lewis acids like BX₃ are typically σ-electrophilic, showing strong coordination to heteroatoms. In contrast, certain transition metal salts, such as those of gold(I) and copper(I), act as π-electrophilic Lewis acids, coordinating preferentially to carbon-carbon multiple bonds. researchgate.net This property is particularly relevant for transformations of biphenyl-alkenes.

A computational investigation into the Lewis acid-catalyzed coupling of alkenes and aldehydes has revealed a detailed mechanistic pathway. nih.gov The study confirmed that the reaction proceeds through an enantioselective transannular libretexts.orgacs.org-hydride shift. The enantioselectivity is primarily governed by steric clashes during the cyclization step. nih.gov The Lewis acid catalyst facilitates the initial C-O bond formation between the alkene and the activated aldehyde. nih.gov

For example, in the presence of a chiral oxazaborolidine Lewis acid, the photochemical rearrangement of 2,4-cyclohexadienones proceeds with high enantioselectivity. acs.org Computational studies suggest that the Lewis acid coordination creates a reaction channel on the singlet potential energy surface, and the enantioselectivity is determined within a Lewis acid-bound singlet intermediate. acs.org The steric bulk of the substituents on the chiral Lewis acid directs the stereochemical outcome of the reaction. acs.org

| Transformation Type | Role of Lewis Acid | Mechanistic Insight from Reaction Coordinate Analysis |

| Alkene-Aldehyde Coupling | Activates the aldehyde for nucleophilic attack by the alkene. nih.gov | Confirms a transannular libretexts.orgacs.org-hydride shift and shows that enantioselectivity arises from steric hindrance in the cyclization step. nih.gov |

| Photochemical Rearrangement | Opens a specific reaction channel on the singlet potential energy surface and controls product stereochemistry. acs.org | Enantioselectivity is determined in a Lewis acid-bound singlet intermediate, influenced by the steric bulk of the catalyst. acs.org |

Understanding Carbene Formation and Catalytic Cycles in Olefin Metathesis Relevant to Butene Isomerization

Olefin metathesis is a powerful reaction for the rearrangement of carbon-carbon double bonds, and it is particularly relevant for the isomerization of butene moieties within biphenyl-alkene structures. utc.edu The reaction is catalyzed by metal-carbene complexes, and understanding the formation of these active species and the subsequent catalytic cycle is crucial. rsc.orgrsc.org

The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which involves the reaction of a metal-carbene active site with an alkene to form a metallacyclobutane intermediate. utc.edursc.org This intermediate then decomposes to form a new alkene and a new metal-carbene, thus propagating the catalytic cycle. rsc.org

Recent studies on tungsten trioxide (WO₃) catalysts have provided detailed insights into the initiation and propagation of olefin metathesis. acs.org It was found that trans-2-butene preferentially reacts with the tungsten surface to form a W=CHCH₃ active site. acs.org The propagation cycle then involves the reaction of this tungsten-carbene with ethene to produce propene and a W=CH₂ species, which in turn reacts with trans-2-butene to yield a second molecule of propene. acs.org

Novel ruthenium-based catalysts, such as bicyclic (alkyl)(amino)carbene (BICAAC-Ru) complexes, have been developed for the catalytic decomposition of long-chain olefins to propylene (B89431) via an isomerization-metathesis sequence. researchgate.net These thermally stable catalysts show high selectivity and activity at elevated temperatures. researchgate.net

| Catalyst System | Carbene Formation | Catalytic Cycle | Relevance to Butene Isomerization |

| WO₃/SiO₂ | Preferential reaction of trans-2-butene with the tungsten surface to form a W=CHCH₃ active site. acs.org | Reaction with ethene to form propene and a W=CH₂ species, which then reacts with trans-2-butene. acs.org | Provides a model for the isomerization and metathesis of the butene chain in biphenyl-alkenes. |

| BICAAC-Ru | Thermally activated latent catalysts. researchgate.net | Isomerization of the long-chain olefin followed by metathesis with ethylene. researchgate.net | Demonstrates the potential for controlled isomerization and subsequent functionalization of the butene moiety. |

Stereochemical Control and Regioselectivity in Biphenyl-Alkene Synthesis

Achieving high levels of stereochemical control and regioselectivity is a major goal in the synthesis of complex molecules like substituted biphenyl-alkenes. beilstein-journals.orgacs.org Various strategies have been developed to influence the outcome of reactions that form or modify the alkene and biphenyl components.

In palladium-catalyzed carboetherification and carboamination reactions, which can be used to construct heterocyclic rings fused to a biphenyl system, the stereochemistry of the product is often controlled by the mechanism of alkene insertion. nih.gov These reactions typically proceed with a net syn-addition of the heteroatom and the aryl group across the double bond. nih.gov

The regioselectivity of alkyne insertion reactions, another method for constructing substituted alkenes, can be controlled by two main pathways. snnu.edu.cn One pathway involves the syn-insertion of a metal hydride into the alkyne, followed by transmetalation and reductive elimination. The other involves the insertion of a carbon-metal species into the alkyne, followed by protonation. snnu.edu.cn

The use of directing groups can also be a powerful tool for controlling regioselectivity. snnu.edu.cn For example, a traceless directing group can be used to facilitate the arylation or alkylation of a specific vinyl C-H bond. snnu.edu.cn

| Reaction Type | Method of Control | Outcome |

| Pd-Catalyzed Carboetherification/Carboamination | Intramolecular syn-insertion of an alkene into a Pd-Heteroatom bond. nih.gov | Syn-addition of the heteroatom and aryl group across the double bond, leading to specific diastereomers. nih.gov |

| Alkyne Insertion | Choice of reaction pathway (metal hydride vs. carbon-metal insertion). snnu.edu.cn | Control over the position of the new substituent on the resulting alkene. snnu.edu.cn |

| C-H Activation | Use of directing groups. snnu.edu.cn | Selective functionalization of a specific C-H bond. snnu.edu.cn |

Intermediate Identification and Trapping Studies in Reaction Mechanism Determination for Biphenyl-Alkenes

The elucidation of reaction mechanisms often relies on the identification and characterization of transient intermediates. dalalinstitute.commsuniv.ac.in Several techniques are employed for this purpose, including spectroscopic methods and trapping experiments. dalalinstitute.comdalalinstitute.com

In some cases, intermediates can be isolated and characterized under mild conditions. dalalinstitute.com More commonly, unstable intermediates are detected spectroscopically, for example, using NMR spectroscopy to identify carbocations formed in Sₙ1 or E1 reactions. dalalinstitute.com

When intermediates are too short-lived for direct observation, trapping experiments can be employed. dalalinstitute.comdalalinstitute.com This involves adding a reactive species to the reaction mixture that will selectively react with the intermediate to form a stable, detectable product. For instance, the formation of a carbene can be confirmed by trapping it with cyclohexene. dalalinstitute.com

In the context of biphenyl-alkene synthesis, radical trapping experiments have been used to probe reaction mechanisms. researchgate.net For example, in a study of the photocatalytic hydrocarboxylation of alkenes, mechanistic studies revealed the formation of an electron-donor-acceptor (EDA) complex between a catalytic thiolate and the alkene. researchgate.net In another example, the reaction of the biphenyl dianion with alkenes was shown to proceed through a carbolithiation mechanism, affording partially dearomatized alkylated aryl anions that could be trapped by electrophiles. researchgate.net

| Technique | Description | Application to Biphenyl-Alkenes |

| Spectroscopic Detection | Using methods like NMR to directly observe intermediates in the reaction mixture. dalalinstitute.com | Identification of carbocation intermediates in reactions involving the alkene moiety. |

| Intermediate Isolation | Isolating an intermediate from the reaction under specific conditions. dalalinstitute.com | Characterization of stable precursor complexes in cross-coupling reactions. |

| Trapping Experiments | Adding a reagent to react with a short-lived intermediate to form a stable product. dalalinstitute.comdalalinstitute.com | Probing for radical or carbanionic intermediates in reactions involving the biphenyl or alkene components. researchgate.netresearchgate.net |

Computational Chemistry and Theoretical Investigations of Biphenyl Substituted Butenes

Quantum Chemical Methodologies (DFT, Ab Initio, MP2) for Electronic Structure Analysis of Biphenyl-Alkenes

Quantum chemical methodologies are fundamental tools for the electronic structure analysis of biphenyl-alkenes. nih.govruhr-uni-bochum.descispace.com These methods, including Density Functional Theory (DFT), Ab Initio calculations, and Møller-Plesset perturbation theory (MP2), offer a detailed understanding of the electronic properties and energetics of these systems. nih.gov

DFT has become a widely used method due to its balance of computational cost and accuracy, making it suitable for studying medium-sized molecules. scispace.com For instance, the B3LYP functional is commonly employed in DFT calculations for palladium-catalyzed reactions involving biphenyl (B1667301) compounds. researchgate.net Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like MP2 and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation at a higher computational expense. nih.govscispace.com MP2, in particular, is a valuable method for studying weakly interacting systems. ruhr-uni-bochum.de The choice of method depends on the specific properties being investigated and the desired level of accuracy.

A comparative analysis of these methods reveals their strengths and limitations in the context of biphenyl-alkenes. While DFT can provide reliable geometries and energies for ground-state properties, more accurate methods like CCSD(T) may be necessary for studying excited states or systems with significant electron correlation. nih.govruhr-uni-bochum.de

Table 1: Comparison of Quantum Chemical Methodologies for Biphenyl-Alkene Analysis

| Methodology | Abbreviation | Strengths | Limitations | Typical Application for Biphenyl-Alkenes |

|---|---|---|---|---|

| Density Functional Theory | DFT | Good balance of accuracy and computational cost. scispace.com | Accuracy depends on the chosen functional; may struggle with dispersion interactions. | Geometry optimization, electronic structure of ground state. researchgate.net |

| Ab Initio (Hartree-Fock) | HF | Systematically improvable; good starting point for correlated methods. | Does not account for electron correlation, leading to inaccuracies. | Initial wavefunction generation. |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Includes electron correlation at a lower cost than other correlated methods. nih.gov | Can be less accurate for systems with strong electron correlation. | Calculation of interaction energies and conformational analysis. nih.govruhr-uni-bochum.de |

The conformational flexibility of biphenyl-alkene systems is primarily dictated by the rotation around the single bond connecting the two phenyl rings. This rotation is governed by a delicate balance between steric hindrance from ortho substituents and the stabilizing effects of π-conjugation. researchgate.netroaldhoffmann.com Biphenyl itself prefers a twisted conformation in the gas phase, with a dihedral angle of approximately 42-44 degrees, as this minimizes the steric repulsion between the ortho-hydrogen atoms while retaining some degree of conjugation. researchgate.netcolostate.edu

The torsional potential energy surface of biphenyl has been extensively studied, revealing energy barriers for rotation around the planar and perpendicular conformations. researchgate.net Theoretical calculations have shown that the planar conformation is destabilized by steric repulsion, while the perpendicular conformation lacks the stabilizing effect of π-conjugation. researchgate.net The introduction of a butene substituent, as in 4-(2-Biphenyl)-1-butene, is expected to further influence this potential by introducing additional steric interactions and altering the electronic landscape.

Computational methods can be used to map out the potential energy surface as a function of the dihedral angle, allowing for the determination of the most stable conformers and the energy barriers between them. ic.ac.uk These studies are crucial for understanding the dynamic behavior and reactivity of these molecules. ic.ac.uk

When bulky substituents are present in the ortho positions of the biphenyl rings, rotation around the central C-C bond can be significantly hindered, leading to a phenomenon known as atropisomerism. pharmaguideline.comgovtgirlsekbalpur.com Atropisomers are stereoisomers that can be isolated due to restricted rotation. pharmaguideline.com The stability of these isomers depends on the height of the rotational energy barrier. nih.gov

Computational chemistry plays a vital role in predicting the potential for atropisomerism in substituted biphenyls. By calculating the rotational barrier, it is possible to estimate the half-life of racemization and classify the atropisomers based on their stereochemical stability. nih.gov For a biphenyl-alkene like this compound, the butene group at the 2-position introduces steric bulk that could potentially lead to atropisomerism, depending on the energetic barrier to rotation. The interplay of steric demand and the potential for stabilizing interactions, such as hyperconjugation, determines the final conformational preference. researchgate.net

Molecular Dynamics Simulations of Biphenyl-Alkene Systems

For biphenyl-based systems, MD simulations can be used to explore the conformational landscape and observe the transitions between different twisted conformations. beilstein-journals.org These simulations can also shed light on how the solvent environment affects the structure and dynamics of the molecule. benthamopenarchives.com The choice of force field is crucial for the accuracy of MD simulations, as it dictates the potential energy of the system as a function of atomic positions. mdpi.com Classical MD simulations are particularly useful for studying large systems and long timescales that are inaccessible to quantum chemical methods. beilstein-journals.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions for Biphenyl-Alkenes

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, providing a qualitative understanding of chemical reactions based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnih.govyoutube.com

In the context of biphenyl-alkenes, FMO theory can be used to predict the regioselectivity and stereoselectivity of reactions such as cycloadditions and electrophilic additions. imperial.ac.ukslideshare.net The energy and spatial distribution of the HOMO and LUMO determine the most likely sites of reaction. youtube.com For this compound, the HOMO is likely to be localized on the electron-rich biphenyl moiety and the butene double bond, while the LUMO will also have significant contributions from these regions. The interaction of these frontier orbitals with those of a reacting partner will dictate the outcome of the reaction. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Energy (Arbitrary Units) | Primary Atomic Orbital Contributions | Implication for Reactivity |

|---|---|---|---|

| HOMO | -5.8 eV | π-orbitals of the biphenyl rings and the butene double bond. | Site of nucleophilic attack and reactions with electrophiles. youtube.com |

| LUMO | -0.5 eV | π*-orbitals of the biphenyl rings and the butene double bond. | Site of electrophilic attack and reactions with nucleophiles. youtube.com |

| HOMO-LUMO Gap | 5.3 eV | - | Indicates kinetic stability; a larger gap suggests lower reactivity. |

Computational Studies of Reaction Mechanisms and Transition States in Biphenyl-Alkene Formation

For the formation of biphenyl-alkenes, which can often be synthesized through cross-coupling reactions, computational studies can provide insights into the catalytic cycle, the role of ligands, and the factors that control regioselectivity and stereoselectivity. researchgate.net DFT calculations are frequently used to model the energetics of each step in the reaction mechanism, including oxidative addition, transmetalation, and reductive elimination in the case of palladium-catalyzed reactions. researchgate.net The identification and characterization of transition state structures are particularly important, as they correspond to the highest energy point along the reaction coordinate and thus determine the reaction rate.

Solvent Effects in Theoretical Modeling of Biphenyl-Alkenes

The solvent environment can have a significant impact on the structure, reactivity, and dynamics of molecules. unige.ch Theoretical models can account for solvent effects through either explicit or implicit solvation models.

Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a detailed picture of specific solute-solvent interactions such as hydrogen bonding. unige.ch However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is a more computationally efficient way to capture the bulk electrostatic effects of the solvent. unige.ch

For biphenyl-alkenes, the choice of solvent can influence the conformational equilibrium by stabilizing certain conformers over others. ic.ac.uk Solvent effects can also play a crucial role in reaction mechanisms by stabilizing charged intermediates or transition states. researchgate.net Therefore, the inclusion of solvent effects in theoretical modeling is essential for obtaining accurate and realistic predictions of the behavior of biphenyl-alkenes in solution. ic.ac.ukresearchgate.net

Advanced Spectroscopic Characterization Techniques in Biphenyl Alkene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4-(2-Biphenyl)-1-butene. jchps.comslideshare.net By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of a biphenyl-alkene provides detailed information about the different types of protons present in the molecule. For 4-phenyl-1-butene (B1585249), a related compound, the ¹H NMR spectrum shows distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the butene chain. chemicalbook.com These signals' splitting patterns (multiplicity) reveal the number of neighboring protons, allowing for the assignment of each proton to its specific position in the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal indicates the type of carbon (e.g., aromatic, olefinic, aliphatic). rsc.org For biphenyl (B1667301) compounds, solid-state ¹³C NMR can be used to investigate structural conformation, including the internal dihedral angle between the benzene (B151609) rings. researchgate.net

Dynamic NMR Studies: NMR is also a powerful tool for studying dynamic processes, such as the rotation around the single bond connecting the two phenyl rings in biphenyl systems. acs.org The rate of this rotation can be measured using dynamic NMR techniques, and the energy barriers for this process can be determined. These studies provide insights into the steric and electronic factors that influence the conformational flexibility of biphenyl derivatives. acs.org

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.1 - 7.6 | 127 - 142 |

| Vinylic Protons (=CH₂) | 4.9 - 5.1 | 115 - 117 |

| Vinylic Proton (-CH=) | 5.7 - 5.9 | 137 - 139 |

| Allylic Protons (-CH₂-) | 2.3 - 2.5 | 35 - 37 |

| Benzylic Protons (-CH₂-) | 2.7 - 2.9 | 34 - 36 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Biphenyl-Alkene Derivatives

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa The resulting spectrum shows absorption bands at specific frequencies corresponding to different types of vibrations (e.g., stretching, bending). For a biphenyl-alkene, characteristic IR bands would include C-H stretching vibrations for the aromatic and alkene moieties, C=C stretching for both the aromatic rings and the double bond, and various bending vibrations. vanderbilt.edu

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. tue.nl The scattered light has a frequency that is shifted relative to the incident light, and this shift corresponds to the vibrational frequencies of the molecule. researchgate.net Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, such as the C=C bond in the alkene chain and the C-C bond between the biphenyl rings. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. nih.gov For example, C=C stretching vibrations in aromatic compounds typically appear in the 1430-1650 cm⁻¹ region in IR spectra. core.ac.uk

A table of expected vibrational frequencies for this compound is provided below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Alkene =C-H Stretch | 3020 - 3100 | 3020 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Alkene C=C Stretch | 1640 - 1680 | 1640 - 1680 |

| C-H Bending (out-of-plane) | 690 - 900 | Weak |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Dihedral Angle Analysis of Biphenyl-Alkenes

X-ray Diffraction (XRD) is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and torsion angles, which are crucial for a complete understanding of a molecule's structure.

For biphenyl-alkenes, single-crystal XRD can be used to determine the solid-state conformation, including the critical dihedral angle between the two phenyl rings. This angle is a key structural parameter that influences the degree of π-conjugation between the rings and, consequently, the electronic and photophysical properties of the molecule. westmont.edu The conformation of biphenyl itself is sensitive to its environment, and XRD studies have shown that it can be nearly planar in the solid state due to crystal packing forces. westmont.edu

The crystal structure analysis also reveals intermolecular interactions, such as π-stacking or van der Waals forces, which govern the packing of molecules in the crystal lattice.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis in Biphenyl-Alkenes

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. pharmatutor.org This technique is particularly useful for studying conjugated systems, where the delocalization of π-electrons leads to characteristic absorption bands. libretexts.org

In biphenyl-alkenes, the absorption of UV light can promote electrons from a bonding or non-bonding molecular orbital (HOMO) to an anti-bonding molecular orbital (LUMO). libretexts.orgmasterorganicchemistry.com The energy of this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the extent of conjugation in the molecule. libretexts.org

The biphenyl moiety itself has a characteristic UV absorption spectrum. The degree of conjugation between the two phenyl rings is dependent on the dihedral angle; a more planar conformation allows for greater π-orbital overlap and results in a red-shift (longer wavelength) of the absorption maximum. youtube.com The presence of the alkene group can also influence the electronic structure and the resulting UV-Vis spectrum.

In situ Spectroscopic Methods for Mechanistic Insights in Biphenyl-Alkene Reactions

For reactions involving biphenyl-alkenes, such as their synthesis via cross-coupling reactions or their subsequent functionalization, techniques like in situ NMR, IR, or UV-Vis spectroscopy can be employed. By tracking the appearance of product signals and the disappearance of reactant signals over time, kinetic data can be obtained. Furthermore, the detection of transient intermediates can provide direct evidence for a proposed reaction pathway. For example, mechanistic studies on the hydrophenylation of ethylene (B1197577) to form ethylbenzene (B125841) have utilized spectroscopic methods to support a pathway involving ethylene coordination, insertion, and C-H activation. nih.govresearchgate.net

Advanced Mass Spectrometry Techniques for Compound Identification and Mechanistic Studies Related to Biphenyl-Alkenes

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. mdpi.com It is widely used for determining the molecular weight of compounds and for elucidating their structures through fragmentation analysis. chemrxiv.org

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound, confirming its elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion, and the resulting fragment ions provide information about the molecule's connectivity. This is particularly useful for distinguishing between isomers.

Advanced MS techniques are also invaluable for mechanistic studies of reactions involving biphenyl-alkenes. purdue.edu By analyzing the reaction mixture at different time points, it is possible to identify intermediates and byproducts, which can help to piece together the reaction mechanism. purdue.edu For instance, mass spectrometry has been used to study the epoxidation of alkenes, providing insights into the reactive intermediates involved in the oxygen transfer process. nih.gov

Synthetic Applications and Chemical Transformations of 4 2 Biphenyl 1 Butene Analogues

Role as a Key Intermediate in Complex Organic Synthesis

Biphenyl-containing molecules are prevalent in a wide array of medicinally active compounds and natural products. nih.gov Consequently, functionalized biphenyls, including those with alkenyl side chains, serve as crucial intermediates in the synthesis of these complex targets. The alkene moiety in 4-(2-biphenyl)-1-butene analogues provides a reactive handle for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures.

The biphenyl (B1667301) scaffold itself can be synthesized through various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, which offer a high degree of control over the substitution pattern. nih.gov Once the biphenyl core is established, the introduction of an alkenyl side chain, such as the butene group in this compound, opens up further avenues for synthetic manipulation. For instance, the terminal double bond can undergo reactions like hydroboration-oxidation to introduce a hydroxyl group, epoxidation followed by ring-opening to create vicinal diols, or metathesis reactions to form larger ring systems or couple with other alkenes.

While direct examples of this compound as a key intermediate in the total synthesis of a specific natural product are not extensively documented in readily available literature, the strategic importance of similar 2-alkenylbiphenyl structures is evident. These intermediates are poised for intramolecular cyclization reactions, such as palladium-catalyzed C-H activation/olefination, to generate fused polycyclic systems. nih.gov The ability to pre-organize the molecule for subsequent ring-forming reactions makes these biphenyl-alkenes valuable precursors in the synthesis of complex polyaromatic hydrocarbons and other intricate molecular frameworks. nih.gov

Polymerization and Material Science Applications of Biphenyl-Alkenes

The presence of a polymerizable alkene group in biphenyl-alkene monomers, such as vinyl biphenyl derivatives, allows for their use in the creation of advanced materials with unique properties. kisti.re.kr The rigid and aromatic nature of the biphenyl unit can impart desirable characteristics to the resulting polymers, including high thermal stability, mechanical strength, and specific optical or electronic properties.

The polymerization of vinyl biphenyl derivatives has been studied in various solvents to understand the influence of the reaction conditions on the polymer properties. kisti.re.kr For instance, the polymerization of vinyl biphenyl derivatives containing oligo(oxyethylene)cyclotriphosphazene pendants has been shown to be influenced by the hydrogen bond-accepting abilities of the solvent, which affects the monomer's reactivity and the conformation of the resulting polymer chains. kisti.re.kr In solvents that promote a more extended polymer chain structure, higher intrinsic viscosities have been observed. kisti.re.kr

Copolymerization of 1-butene (B85601) with comonomers bearing bulky aromatic side groups, such as 4-phenyl-1-butene (B1585249) and 4-anthryl-1-butene, has been explored to modify the properties of poly(1-butene). The incorporation of these bulky counits can induce a "memory effect" in the copolymers, which influences their recrystallization behavior. bohrium.com This effect is more pronounced with the larger anthryl group compared to the phenyl group, suggesting that the steric hindrance of the side chain plays a crucial role in the polymer's thermal properties. bohrium.com

The properties of polymers derived from biphenyl-alkenes can be tailored for specific applications. For example, polymers with biphenyl moieties are investigated for their potential use in organic light-emitting diodes (OLEDs) and as liquid crystals. rsc.org The ability to functionalize the biphenyl ring or the alkene chain prior to or after polymerization further expands the scope of these materials.

Below is a table summarizing the influence of different solvents on the polymerization of a vinyl biphenyl derivative, VBDEP.

| Solvent | β Value (Hydrogen Bond Acceptor Ability) | Monomer Conversion (%) | Intrinsic Viscosity of Poly(VBDEP) (dL/g) |

| 1,2-Dichloroethane | 0.12 | 65 | 0.24 |

| Ethanol | 0.43 | 85 | 0.12 |

Data adapted from a study on the polymerization of vinyl biphenyl derivatives containing a pendant oligo(oxyethylene)cyclotriphosphazene. kisti.re.kr

Functionalization Strategies of Biphenyl-Alkene Scaffolds

The biphenyl-alkene scaffold is amenable to a wide range of functionalization reactions, targeting either the biphenyl rings or the alkene moiety. These modifications are crucial for tuning the molecule's properties for specific applications, such as in medicinal chemistry or materials science.

Functionalization of the Biphenyl Rings:

The aromatic rings of the biphenyl unit can undergo various electrophilic substitution reactions, similar to benzene (B151609). nih.gov However, the directing effects of the existing substituents must be considered. Common functionalization reactions include:

Halogenation: Introduction of bromine or iodine can provide handles for subsequent cross-coupling reactions.

Nitration and Amination: Nitration followed by reduction allows for the introduction of amino groups, which are common in pharmacologically active molecules.

Acylation: Friedel-Crafts acylation can introduce ketone functionalities, which can be further modified. nih.gov

Functionalization of the Alkene Chain:

The terminal double bond of the butene chain is a versatile functional group that can participate in numerous addition and oxidation reactions. Some key transformations include:

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.

Epoxidation: Reaction with a peroxy acid forms an epoxide, which can be opened by various nucleophiles to introduce two new functional groups.

Heck Reaction: Palladium-catalyzed coupling of the alkene with an aryl or vinyl halide can be used to extend the carbon chain.

Palladium-catalyzed reactions have proven to be particularly powerful for the functionalization of biphenyl-alkene scaffolds. For example, palladium-catalyzed C-H olefination can be used to directly couple the biphenyl core with alkenes, offering a highly efficient route to more complex structures. nih.govnih.gov

Derivatization for Investigating Structure-Reactivity Relationships in Biphenyl-Alkenes

Systematic derivatization of the biphenyl-alkene scaffold is a powerful strategy for investigating structure-activity relationships (SAR) and structure-property relationships. By modifying specific parts of the molecule and observing the resulting changes in biological activity or physical properties, researchers can gain insights into the key structural features responsible for a desired outcome. nih.govnih.gov

A relevant example can be found in the study of 1,1-bis(4-methoxyphenyl)-2-phenylalkenes, which are structurally related to this compound analogues. In this study, various substituents were introduced at the C2 position of the alkene chain, and the resulting compounds were evaluated for their cytotoxic effects on cancer cells. nih.gov The study revealed that the antiproliferative effects were not directly related to estrogen receptor interaction and that specific functional groups, such as a terminal amine on a propyl or butyl chain, led to the most potent cytotoxic compounds. nih.gov

This type of systematic derivatization allows for the construction of a data table that correlates structural modifications with observed activity, as illustrated below for a series of hypothetical this compound derivatives.

| Derivative | R Group on Butene Chain | Biological Activity (IC50, µM) |

| 1 | -H | 15.2 |

| 2 | -CH3 | 10.5 |

| 3 | -OH | 5.8 |

| 4 | -NH2 | 2.1 |

| 5 | -COOH | 25.7 |

Such data is invaluable in medicinal chemistry for optimizing lead compounds and in materials science for fine-tuning the properties of functional molecules.

Design of Chiral Biphenyl-Alkene Derivatives and Atropisomerism Studies

The presence of a bulky substituent at the ortho position of the biphenyl linkage, such as the butene group in this compound, can lead to hindered rotation around the central C-C single bond. This restricted rotation can give rise to a form of axial chirality known as atropisomerism, where the molecule exists as a pair of non-superimposable, interconverting enantiomers.

The stability of these atropisomers depends on the energy barrier to rotation. If the barrier is high enough, the individual enantiomers can be isolated. The design of chiral biphenyl-alkene derivatives often involves the strategic placement of substituents to control this rotational barrier. For example, increasing the steric bulk of the groups at the ortho positions of the biphenyl rings will increase the energy barrier to rotation and enhance the stability of the atropisomers.

The synthesis of enantiomerically pure atropisomeric biphenyls is a significant area of research, with applications in asymmetric catalysis and the development of chiral drugs. Atroposelective synthesis aims to produce one enantiomer preferentially. Palladium-catalyzed asymmetric C-H olefination, using a transient chiral auxiliary, has emerged as a powerful method for the synthesis of enantioenriched biaryls. nih.gov

The study of atropisomerism in biphenyl-alkenes involves both experimental techniques, such as chiral chromatography and NMR spectroscopy, and computational methods to calculate the rotational energy barriers. The ability to design and synthesize chiral biphenyl-alkene derivatives with specific atropisomeric stability opens up possibilities for creating novel chiral ligands, catalysts, and materials with unique chiroptical properties.

Future Directions and Unresolved Challenges in 4 2 Biphenyl 1 Butene Research

Development of More Sustainable and Atom-Economical Synthetic Routes for Biphenyl-Alkenes

Traditional methods for constructing the biphenyl (B1667301) core, such as Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, have been instrumental but often suffer from drawbacks related to sustainability. nih.govrsc.org These reactions typically generate stoichiometric amounts of inorganic salts as byproducts, and can involve toxic organotin reagents (in the case of Stille coupling) or require multi-step preparations of organometallic precursors. nih.gov

A primary future challenge is the development of synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. Achieving 100% atom economy is a central goal of green chemistry. nih.govrsc.org For biphenyl-alkenes, this could involve novel addition reactions to alkynes, which are inherently atom-economical. nih.gov For instance, the difunctionalization of an appropriate alkyne with a bifunctional reagent could, in principle, construct the desired substituted alkene in a single, waste-minimizing step. nih.gov

Future research will likely focus on:

Direct C-H Arylation: Developing methods to directly couple a C-H bond on a butene derivative with a phenyl group, avoiding the need for pre-functionalized starting materials like organoboronic acids or organotins.

Reagentless Systems: Exploring protocols that minimize or eliminate reagents, such as the iodosulfenylation of alkynes using only catalytic iodine and a disulfide, which demonstrates a 100% atom-economic pathway to functionalized alkenes. rsc.org

Benign Solvents: Shifting away from traditional organic solvents towards water or solvent-free conditions, which has been demonstrated for the synthesis of biphenyl carboxylic acids using water-soluble nanocatalysts. researchgate.net